molecular formula C8H6INO3 B11750577 2'-Iodo-5'-nitroacetophenone

2'-Iodo-5'-nitroacetophenone

Cat. No.: B11750577
M. Wt: 291.04 g/mol
InChI Key: RDFORFSKVPZUQG-UHFFFAOYSA-N
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Description

2'-Iodo-5'-nitroacetophenone is an acetophenone derivative featuring an iodine atom at the 2' position and a nitro group at the 5' position on the aromatic ring.

Properties

Molecular Formula

C8H6INO3

Molecular Weight

291.04 g/mol

IUPAC Name

1-(2-iodo-5-nitrophenyl)ethanone

InChI

InChI=1S/C8H6INO3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-4H,1H3

InChI Key

RDFORFSKVPZUQG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Iodo-5’-nitroacetophenone typically involves the iodination of 2’-hydroxy-5’-nitroacetophenone. One common method includes dissolving 2’-hydroxy-5’-nitroacetophenone in glacial acetic acid, followed by the addition of iodine monochloride (ICl) in acetic acid. The mixture is then boiled for 15 minutes, allowed to stand for an hour, and diluted with water. The product is extracted using benzene/ether and crystallized from ethanol to obtain 2’-Iodo-5’-nitroacetophenone .

Industrial Production Methods

Industrial production methods for 2’-Iodo-5’-nitroacetophenone are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2’-Iodo-5’-nitroacetophenone can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as thiols or amines can replace the iodine atom in the presence of a base.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can reduce the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the acetyl group.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2’-thiol-5’-nitroacetophenone.

    Reduction: 2’-Iodo-5’-aminoacetophenone.

    Oxidation: 2’-Iodo-5’-nitrobenzoic acid.

Scientific Research Applications

2’-Iodo-5’-nitroacetophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein labeling due to its reactive iodine and nitro groups.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2’-Iodo-5’-nitroacetophenone involves its interaction with molecular targets through its reactive functional groups. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, making it useful in studying enzyme mechanisms and developing inhibitors.

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key properties of 2'-Iodo-5'-nitroacetophenone and its analogs:

Compound Name Substituents Molecular Weight (g/mol) CAS RN Physical State Key Physical/Chemical Notes
This compound* Iodo (2'), Nitro (5') ~245–250 (estimated) N/A Solid (inferred) High steric bulk; iodine enhances leaving-group ability.
2'-Chloro-5'-nitroacetophenone Chloro (2'), Nitro (5') 199.58 23082-50-0 Solid Purity >98.0%; priced at ¥18,000/25g .
2'-Nitroacetophenone Nitro (2') 165.15 577-59-3 Solid (pale yellow) Melting point and decomposition temperature not reported; LD50 (oral rat): 1600 mg/kg .
4'-Nitroacetophenone Nitro (4') 165.15 100-19-6 Solid Para-substitution reduces steric hindrance compared to ortho analogs .
5'-Chloro-2'-hydroxy-3'-nitroacetophenone Chloro (5'), Hydroxy (2'), Nitro (3') 229.62 288401-07-0 Solid Forms complexes with anthranilic acid; synthesized via nitration of 5-chloro-2-hydroxyacetophenone .

*Note: Data for this compound are inferred from structural analogs due to lack of direct experimental reports.

Reactivity and Steric Effects

  • Steric Hindrance in Ortho-Substituted Derivatives: The 2'-nitroacetophenone scaffold exhibits significant steric hindrance, as demonstrated in bioreduction studies. For example, 2'-nitroacetophenone showed only 7% conversion in biocatalytic reductions due to steric interference . The iodine substituent in this compound, being bulkier than chlorine or nitro groups, would likely further reduce reaction rates in sterically sensitive processes.
  • Leaving-Group Potential: Iodine’s superior leaving-group ability compared to chlorine could enhance reactivity in nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).

Biological Activity

2'-Iodo-5'-nitroacetophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, antimicrobial activity, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom and a nitro group on the aromatic ring, contributing to its reactivity and biological activity. The structure can be represented as follows:

C9H8INO3\text{C}_9\text{H}_8\text{I}\text{N}\text{O}_3

Cytotoxicity

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. A notable study assessed its activity against HeLa (cervical adenocarcinoma), HepG2 (liver carcinoma), and MCF-7 (mammary adenocarcinoma) cell lines. The results are summarized in Table 1.

Cell Line CC₅₀ (μM)
HeLa35.1
HepG28.25
MCF-7>100

The compound exhibited moderate cytotoxicity, particularly against HepG2 cells, indicating its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against a range of bacterial strains. It was found to exhibit significant activity against Gram-positive bacteria while showing limited effects on Gram-negative strains. The minimum inhibitory concentrations (MIC) for selected bacteria are presented in Table 2.

Bacterial Strain MIC (mg/ml)
Staphylococcus aureus375
Streptococcus uberis1400
Bacillus cereus500

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents targeting Gram-positive infections .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the generation of ROS, leading to oxidative stress in cells, which is a known pathway for inducing apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, contributing to its cytotoxic effects.

Case Studies

  • Cytotoxicity Assessment : A study conducted on various derivatives of acetophenones highlighted that modifications at the ortho or para positions significantly influenced cytotoxicity profiles. The presence of electron-withdrawing groups like nitro enhanced activity against cancer cell lines .
  • Antimicrobial Efficacy : Another research effort demonstrated that the introduction of halogens in aromatic compounds could enhance their antimicrobial properties. This aligns with findings for this compound, reinforcing its potential as an antimicrobial agent .

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